molecular formula C10H8F3NO3 B14249436 7-Amino-4-(trifluoromethyl)chromen-2-one;hydrate CAS No. 206769-89-3

7-Amino-4-(trifluoromethyl)chromen-2-one;hydrate

Cat. No.: B14249436
CAS No.: 206769-89-3
M. Wt: 247.17 g/mol
InChI Key: XBYVTAXAWUPFTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-(trifluoromethyl)chromen-2-one typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with ammonia or an amine under specific conditions. One common method includes the use of anhydrous potassium carbonate in dry acetone at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-(trifluoromethyl)chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Amino-4-(trifluoromethyl)chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-4-(trifluoromethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. It acts as a fluorescent marker by absorbing light at a specific wavelength and emitting light at a different wavelength. This property is utilized in the detection of proteolytic enzymes, where the compound is cleaved by the enzyme, resulting in a measurable fluorescent signal .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-4-(trifluoromethyl)chromen-2-one is unique due to its trifluoromethyl group, which enhances its fluorescent properties and makes it highly suitable for use as a fluorescent marker. This distinguishes it from other similar compounds that may not possess the same level of fluorescence or stability .

Properties

CAS No.

206769-89-3

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

7-amino-4-(trifluoromethyl)chromen-2-one;hydrate

InChI

InChI=1S/C10H6F3NO2.H2O/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8;/h1-4H,14H2;1H2

InChI Key

XBYVTAXAWUPFTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)C=C2C(F)(F)F.O

Origin of Product

United States

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